molecular formula C17H12O3S B12728729 (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one CAS No. 130689-01-9

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one

Cat. No.: B12728729
CAS No.: 130689-01-9
M. Wt: 296.3 g/mol
InChI Key: UYBCHQUXVVIYLX-KPKJPENVSA-N
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Description

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one is a complex organic compound that features a benzodioxole moiety and a benzothiopyranone structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one typically involves a multi-step process. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 2,3-dihydro-4H-1-benzothiopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine

The compound has shown promise in biological and medicinal research, particularly in the development of anticancer agents. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for further drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one involves the inhibition of key enzymes and pathways in cancer cells. It has been shown to interfere with the cell cycle, leading to cell cycle arrest and apoptosis. The molecular targets include tubulin and other proteins involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzothiopyran-4-one stands out due to its unique combination of a benzodioxole moiety and a benzothiopyranone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

130689-01-9

Molecular Formula

C17H12O3S

Molecular Weight

296.3 g/mol

IUPAC Name

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)thiochromen-4-one

InChI

InChI=1S/C17H12O3S/c18-17-12(9-21-16-4-2-1-3-13(16)17)7-11-5-6-14-15(8-11)20-10-19-14/h1-8H,9-10H2/b12-7+

InChI Key

UYBCHQUXVVIYLX-KPKJPENVSA-N

Isomeric SMILES

C1/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)C4=CC=CC=C4S1

Canonical SMILES

C1C(=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4S1

Origin of Product

United States

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